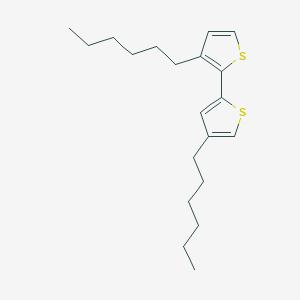

3,4'-Dihexyl-2,2'-bithiophene

Description

Significance of π-Conjugated Systems in Organic Electronics Research

π-conjugated systems are foundational to the field of organic electronics, which explores the use of carbon-based materials in electronic devices. These systems consist of molecules with alternating single and double bonds, creating a network of overlapping p-orbitals. This extended π-orbital network allows for the delocalization of electrons, facilitating charge transport along the molecular backbone. acs.org This characteristic is essential for the function of organic semiconductors, which are the active components in a variety of electronic applications. acs.orgacs.org

The versatility of organic synthesis allows for the fine-tuning of the electronic and optical properties of π-conjugated materials through molecular design. acs.orgcnrs.fr This tunability has led to the development of a vast library of organic semiconductors with tailored functionalities. acs.org These materials are integral to emerging technologies such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). ucm.esdiva-portal.org The ability to process these materials from solution at low temperatures opens up possibilities for fabricating lightweight, flexible, and cost-effective electronic devices. ajchem-a.com

Overview of Thiophene (B33073) Derivatives as Building Blocks in Advanced Materials

Among the various classes of π-conjugated systems, thiophene-based materials have garnered significant attention in materials science. nih.govresearchgate.net Thiophene is a five-membered aromatic ring containing a sulfur atom, which imparts unique electronic properties. scbt.commdpi.com The sulfur atom's lone pair of electrons contributes to the π-system, enhancing the material's ability to transport charge. scbt.com

Thiophene and its derivatives, such as oligothiophenes and polythiophenes, are widely used as building blocks for a diverse range of advanced materials. researchgate.netnih.gov Their chemical robustness, versatility, and semiconducting properties make them suitable for applications in:

Organic Electronics: As active layers in OFETs, OLEDs, and OPVs. nih.govresearchgate.net

Conductive Polymers: For use in flexible electronics and sensors. chemimpex.com

Bioimaging: Where their optical properties are utilized to monitor biological events. researchgate.net

The properties of thiophene-based materials can be further modified by attaching various functional groups to the thiophene ring. For instance, the addition of alkyl side chains, such as hexyl groups, can improve solubility and processability, which is crucial for device fabrication. chemimpex.comcas.org

Structural Context of 3,4'-Dihexyl-2,2'-bithiophene within Bithiophene Isomers

Bithiophene, which consists of two linked thiophene rings, is a fundamental structural unit in many organic semiconductors. The connectivity of the two rings and the placement of substituents can lead to different isomers with distinct properties. For this compound, the "2,2'" indicates that the two thiophene rings are linked at their second positions. The "3,4'-" specifies that the hexyl groups are attached to the third position of one thiophene ring and the fourth position of the other.

Table 1: Isomers of Dihexyl-2,2'-bithiophene

| Isomer Name | Hexyl Group Positions |

| 3,3'-Dihexyl-2,2'-bithiophene (B173766) | 3 and 3' |

| This compound | 3 and 4' |

| 4,4'-Dihexyl-2,2'-bithiophene | 4 and 4' |

| 5,5'-Dihexyl-2,2'-bithiophene | 5 and 5' |

This table presents a simplified overview of possible dihexyl-2,2'-bithiophene isomers based on the numbering of the thiophene rings.

Research Landscape and Potential of this compound in Emerging Technologies

This compound is a versatile organic compound with recognized potential in the field of organic electronics. chemimpex.com Its unique electronic properties, stemming from the bithiophene structure, enhance its charge transport capabilities. The hexyl substituents improve its solubility and processability, facilitating its integration into various device architectures. chemimpex.com

Research has highlighted its utility as a key material in the development of high-performance electronic devices where efficient charge mobility and stability are critical. chemimpex.comlookchem.com Specific areas of application and research interest include:

Organic Field-Effect Transistors (OFETs): The compound's high electron mobility and stability make it a suitable candidate for the semiconductor layer in OFETs. lookchem.com

Organic Photovoltaic Cells (OPVs): It is employed in the formulation of donor materials for bulk heterojunction solar cells, contributing to improved light absorption and charge transport. chemimpex.com

Conductive Polymers: It serves as a building block for conductive polymers used in flexible electronics and sensors. chemimpex.com

Organic Light-Emitting Diodes (OLEDs): Its electronic properties can enhance device efficiency in OLEDs. chemimpex.com

The favorable thermal and chemical stability of this compound further positions it as a promising material for long-term applications in next-generation electronic and optoelectronic devices. chemimpex.com

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 135926-93-1 |

| Molecular Formula | C20H30S2 |

| Molecular Weight | 334.58 g/mol |

| Appearance | White to amber to dark green clear liquid |

| Boiling Point | 165 °C at 0.02 mmHg |

| Density | 1.01 g/cm³ |

| Refractive Index | n20D 1.55 |

Data sourced from Chem-Impex. chemimpex.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-hexyl-2-(4-hexylthiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30S2/c1-3-5-7-9-11-17-15-19(22-16-17)20-18(13-14-21-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQMKAFKIYUBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC=C1)C2=CC(=CS2)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463167 | |

| Record name | 3,4'-Dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135926-93-1 | |

| Record name | 3,4'-Dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3,4 Dihexyl 2,2 Bithiophene and Its Derivatives

Strategies for Monomer Synthesis of Substituted Bithiophenes

The synthesis of asymmetrically substituted bithiophenes like 3,4'-dihexyl-2,2'-bithiophene relies on precise chemical strategies to control the placement of functional groups on the thiophene (B33073) rings. These methods are foundational for creating the specific monomers needed for advanced polymer applications.

Cross-Coupling Approaches for Bithiophene Formation

The formation of the bithiophene core is often achieved through transition metal-catalyzed cross-coupling reactions. acs.org These reactions are a cornerstone of modern organic synthesis, allowing for the efficient creation of carbon-carbon bonds between two different thiophene units. Common methods include Suzuki and Stille couplings, which are favored for their reliability and functional group tolerance. acs.orgrsc.org

In a typical Suzuki coupling, a thiophene boronic acid or ester is reacted with a halogenated thiophene in the presence of a palladium catalyst and a base. For instance, to create a bithiophene structure, one might couple a 3-hexylthiophene (B156222) boronic acid with a 4-bromo-2-lithiothiophene derivative. The choice of catalyst, ligands, and reaction conditions is critical to ensure high yields and prevent unwanted side reactions.

The Stille coupling offers an alternative route, utilizing an organotin reagent. acs.org For example, a 3-hexyl-2-(trimethylstannyl)thiophene could be coupled with a 4-hexyl-2-bromothiophene. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling in many applications.

A summary of common cross-coupling reactions for bithiophene synthesis is provided in the table below.

| Reaction | Reactant 1 | Reactant 2 | Catalyst | Key Features |

| Suzuki Coupling | Thiophene Boronic Acid/Ester | Halogenated Thiophene | Palladium Complex | Mild conditions, high yields, commercially available reagents. rsc.org |

| Stille Coupling | Organostannane Thiophene | Halogenated Thiophene | Palladium Complex | Tolerant to various functional groups, but tin reagents are toxic. acs.org |

| Sonogashira Coupling | Terminal Alkyne Thiophene | Halogenated Thiophene | Palladium/Copper Complex | Used for creating C-C triple bonds, can be adapted for bithiophene synthesis. rsc.orgresearchgate.net |

Regioselective Functionalization of Thiophene Rings

Achieving the specific 3,4'-dihexyl substitution pattern requires careful control over the regioselectivity of the functionalization reactions on the individual thiophene rings. acs.orgnih.gov This involves introducing the hexyl groups at the desired positions before the coupling reaction.

One common strategy is the use of directing groups. acs.orgrsc.org These are chemical moieties that guide the substitution to a specific carbon atom on the thiophene ring. For example, a removable directing group can be placed at the 2-position to facilitate functionalization at the 3-position. Once the hexyl group is installed, the directing group can be removed.

Another approach involves exploiting the inherent reactivity of different positions on the thiophene ring. The 2- and 5-positions are generally more reactive towards electrophilic substitution than the 3- and 4-positions. By carefully choosing the reagents and reaction conditions, it is possible to selectively functionalize the desired positions. For instance, metalation of a thiophene ring using a strong base like n-butyllithium followed by reaction with an electrophile (e.g., 1-bromohexane) can lead to regioselective alkylation.

Synthesis of this compound as an Intermediate

Once the appropriately functionalized thiophene precursors are prepared, they can be coupled to form this compound. This compound then serves as a key intermediate for further chemical modifications, particularly for the synthesis of polymers. chemimpex.com

Preparation Protocols for this compound Precursors

The synthesis of the precursors for this compound involves multi-step procedures. For the 3-hexylthiophene portion, one might start with 3-bromothiophene. A Grignard reaction with hexylmagnesium bromide in the presence of a nickel catalyst can install the hexyl group. Alternatively, a Suzuki coupling with hexylboronic acid can be employed.

For the 4'-hexylthiophene precursor, a common starting material is 3,4-dibromothiophene. A regioselective reaction, such as a partial reduction or a selective coupling, can be used to introduce a hexyl group at the 4-position while leaving the 2-position available for the subsequent bithiophene-forming coupling reaction.

Functionalization at Terminal Positions (e.g., Bromination for Polymerization)

For this compound to be used in polymerization, it often needs to be functionalized at its terminal 5- and 5'-positions. Bromination is a common method to introduce reactive sites for polymerization reactions like Stille or Suzuki polycondensation. lookchem.comossila.com

The bromination is typically carried out using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve dibromination at the desired positions without over-bromination or other side reactions. The resulting 5,5'-dibromo-3,4'-dihexyl-2,2'-bithiophene is a key monomer for the synthesis of various conductive polymers.

Polymerization and Oligomerization Techniques Utilizing this compound Units

The functionalized this compound monomers are versatile building blocks for creating a wide range of conjugated polymers and oligomers. These materials are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). chemimpex.com

One of the most common polymerization methods is Stille polycondensation . In this reaction, a dibrominated bithiophene monomer is reacted with a distannylated comonomer in the presence of a palladium catalyst. The choice of the comonomer allows for the tuning of the electronic and physical properties of the resulting polymer.

Suzuki polycondensation is another widely used technique. It involves the reaction of a dibrominated bithiophene with a diboronic acid or ester comonomer. This method is often preferred due to the lower toxicity of the boron-containing reagents compared to the tin compounds used in Stille coupling.

Direct arylation polymerization (DAP) has emerged as a more atom-economical alternative. This method directly couples C-H bonds with C-halogen bonds, reducing the number of pre-functionalization steps required for the monomers. For instance, a dibrominated comonomer can be directly polymerized with this compound.

Electrochemical polymerization is another technique where the monomer is oxidized at an electrode surface to form a polymer film. acs.org This method allows for the direct deposition of the polymer onto a substrate, which can be advantageous for device fabrication.

A summary of polymerization techniques is presented in the table below.

| Polymerization Technique | Monomer 1 | Monomer 2 | Catalyst/Initiator | Key Features |

| Stille Polycondensation | Dibromo-bithiophene | Distannyl-comonomer | Palladium Complex | High molecular weight polymers, but toxic tin reagents. |

| Suzuki Polycondensation | Dibromo-bithiophene | Diboronic acid/ester-comonomer | Palladium Complex | Less toxic than Stille, good control over polymer structure. |

| Direct Arylation Polymerization | Bithiophene | Dihalogenated comonomer | Palladium Complex | More atom-economical, fewer synthetic steps. nih.gov |

| Electrochemical Polymerization | Bithiophene Monomer | - | Applied Potential | Direct film deposition, solvent-free polymerization. acs.org |

Direct C-H Coupling Polymerization

Direct C-H arylation polycondensation (DArP) has emerged as a more sustainable and efficient method for synthesizing conjugated polymers. nii.ac.jprsc.org This approach avoids the need for pre-functionalized monomers, such as organotin or organoboron compounds, which are often toxic and generate stoichiometric amounts of metallic waste. nii.ac.jprsc.org The core principle of DArP is the direct formation of a carbon-carbon bond between a C-H bond of one monomer and a carbon-halogen bond of another, catalyzed by a transition metal, typically palladium. nii.ac.jp

For the synthesis of polymers derived from this compound, this method offers a streamlined route to high molecular weight polymers with controlled structures. researchgate.net The reaction conditions, including the choice of catalyst, solvent, and base, are critical for achieving high yields and desired polymer properties. nii.ac.jpresearchgate.net For instance, the use of a palladium acetate (B1210297) (Pd(OAc)₂) catalyst in combination with a phosphine (B1218219) ligand and a carbonate base in a high-boiling point solvent like dimethylacetamide (DMAc) has proven effective for the polymerization of bithiophene derivatives. researchgate.net

Key parameters influencing the success of direct C-H coupling polymerization include:

Catalyst System: Palladium complexes are the most common catalysts. The choice of ligand, such as phosphines or N-heterocyclic carbenes, can significantly impact the catalyst's activity and selectivity. nii.ac.jpscirp.org

Solvent: The polarity and boiling point of the solvent can affect the solubility of the growing polymer chain and the reaction kinetics. acs.org

Base: A base is required to facilitate the C-H bond activation step. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). scirp.orgacs.org

Reaction Temperature and Time: These parameters need to be carefully optimized to ensure complete polymerization while minimizing side reactions, such as homo-coupling, which can lead to structural defects in the polymer chain. researchgate.netacs.org

A significant advantage of DArP is its potential to produce polymers with high regioregularity, which is crucial for achieving optimal charge transport in electronic devices. rsc.org However, challenges remain, such as preventing unwanted cross-linking and controlling the molecular weight distribution of the resulting polymers. researchgate.net

Electrochemical Polymerization Methods

Electrochemical polymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. This method involves the oxidation of the monomer at the electrode, leading to the formation of radical cations that subsequently couple to form the polymer chain. acs.orgacs.org For derivatives of this compound, this technique offers a route to produce thin, uniform films with desirable electroactive properties. acs.org

The process of electrochemical polymerization is influenced by several factors:

Monomer Concentration: The concentration of the monomer in the electrolyte solution affects the rate of polymerization and the morphology of the resulting film. acs.org

Solvent and Electrolyte: The choice of solvent and supporting electrolyte is crucial, as they must provide a suitable medium for the electrochemical reactions and be stable within the applied potential window. acs.org Acetonitrile with a supporting electrolyte like tetrabutylammonium (B224687) tetrafluoroborate (B81430) (n-Bu₄N⁺BF₄⁻) is a common system. acs.org

Electrode Material: The nature of the working electrode (e.g., platinum, indium tin oxide (ITO)) can influence the adhesion and properties of the polymer film. tandfonline.com

Polymerization Mode: Polymerization can be carried out potentiostatically (at a constant potential) or galvanostatically (at a constant current), each offering different levels of control over the film growth. acs.org

A key feature of electrochemically synthesized polymers is their ability to be doped and undoped (p- and n-doping) by applying a potential, which allows for the tuning of their conductivity and optical properties. acs.orgacs.org This makes them particularly interesting for applications in electrochromic devices, sensors, and supercapacitors. acs.orgtandfonline.com For instance, polymers derived from 3',4'-bis(alkyloxy)-2,2':5',2"-terthiophene have been shown to exhibit distinct color changes in their neutral and oxidized states, demonstrating their potential as electrochromic materials. tandfonline.com

Palladium-Catalyzed Polycondensation Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of conjugated polymer synthesis, offering a high degree of control over the polymer structure. rsc.orgd-nb.info These methods typically involve the reaction of a dihaloaromatic monomer with a dimetallic aromatic monomer. Some of the most widely used palladium-catalyzed polycondensations include:

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide. rsc.org It is known for its tolerance to a wide range of functional groups and its use of relatively non-toxic reagents.

Stille Coupling: This method utilizes an organotin compound (stannane) as the organometallic partner. d-nb.info While highly effective, the toxicity of organotin compounds is a significant drawback.

Kumada-Corriu Coupling: This reaction employs a Grignard reagent (organomagnesium halide) and is particularly useful for synthesizing regioregular poly(3-alkylthiophene)s. rsc.org

In the context of this compound derivatives, these polycondensation reactions allow for the precise construction of alternating copolymers. For example, a dibromo-bithiophene derivative can be reacted with a diboronic ester of another aromatic unit to create a donor-acceptor copolymer. scispace.com The properties of the resulting polymer, such as its band gap and charge mobility, can be tuned by carefully selecting the comonomer. d-nb.info

The performance of these polycondensation reactions is highly dependent on the catalyst system, which typically consists of a palladium precursor and a ligand. rsc.org The choice of ligand can influence the reaction rate, yield, and the molecular weight of the polymer.

Incorporation into Block Copolymers and Novel Architectures

The incorporation of this compound units into block copolymers allows for the creation of materials that combine the electronic properties of the conjugated block with the physical properties of a non-conjugated block. This can lead to improved processability, mechanical flexibility, and self-assembly behavior.

For instance, a block copolymer could consist of a rigid, conjugated polythiophene block and a flexible, non-conjugated block like polystyrene or poly(methyl methacrylate). Such architectures can self-assemble into well-defined nanostructures, such as lamellae or cylinders, which can be beneficial for optimizing the performance of electronic devices.

Furthermore, this compound can be used as a building block for more complex and novel polymer architectures, such as:

Donor-Acceptor (D-A) Copolymers: By alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone, the electronic properties of the material can be precisely controlled. scispace.com This is a common strategy for designing low band gap polymers for organic photovoltaics.

Two-Dimensional Conjugated Polymers: These materials have a sheet-like structure that can enhance charge transport in multiple directions. mdpi.com

Surface-Grafted Polymer Brushes: These consist of polymer chains grown from a surface, which can be used to modify the surface properties of materials. mdpi.com

The synthesis of these advanced architectures often relies on a combination of the polymerization techniques described above, along with other synthetic methods like Sonogashira coupling. mdpi.com

Purification and Isolation Strategies for Conjugated Oligomers and Polymers

The purification of conjugated oligomers and polymers is a critical step in obtaining materials with well-defined properties and high performance in electronic devices. mdpi.com Impurities, such as residual catalyst, monomers, or low molecular weight oligomers, can act as charge traps and degrade device performance. mdpi.com

Common purification techniques include:

Soxhlet Extraction: This is a widely used method for removing impurities from solid polymers. The polymer is placed in a thimble and continuously washed with a series of solvents of increasing polarity. mdpi.com This allows for the selective removal of different types of impurities.

Column Chromatography: This technique is particularly useful for purifying soluble oligomers and polymers. rsc.org The material is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different components are separated based on their affinity for the stationary phase and the mobile phase (eluent). rsc.org

Reprecipitation: This involves dissolving the polymer in a good solvent and then adding a poor solvent to precipitate the polymer, leaving impurities behind in the solution. scirp.org This process can be repeated multiple times to achieve high purity.

Size Exclusion Chromatography (SEC): Also known as gel permeation chromatography (GPC), this technique separates molecules based on their size. It can be used to remove low molecular weight species and to determine the molecular weight and molecular weight distribution of the polymer.

The choice of purification method depends on the solubility, molecular weight, and thermal stability of the polymer. For many high-performance conjugated polymers, a combination of these techniques is often necessary to achieve the required level of purity. mdpi.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀S₂ | labproinc.com |

| Molecular Weight | 334.58 g/mol | labproinc.com |

| CAS Number | 135926-93-1 | labproinc.com |

| Physical State | Liquid | labproinc.com |

| Color | Very Pale Yellow | labproinc.com |

| Purity | Min. 96.0% (GC) | labproinc.com |

| Refractive Index | 1.55 | labproinc.com |

| Specific Gravity | 1.01 | labproinc.com |

Advanced Spectroscopic and Electrochemical Characterization of 3,4 Dihexyl 2,2 Bithiophene and Its Conjugated Systems

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are fundamental tools for probing the electronic transitions and photophysical properties of conjugated molecules like 3,4'-Dihexyl-2,2'-bithiophene.

Solution-Phase UV-Vis Absorption Analysis (λmax, Onset Wavelength, Extinction Coefficients)

In dilute solutions, this compound and its oligomers exhibit characteristic UV-Vis absorption spectra. The position of the maximum absorption wavelength (λmax), the onset of the absorption band, and the molar extinction coefficient (ε) are key parameters derived from these spectra. For instance, a head-to-tail (HT) isomer of dihexylbithiophene shows a λmax of 297 nm with a molar extinction coefficient of 10,600 M⁻¹cm⁻¹ in dichloromethane (B109758). oup.com The λmax is influenced by the substitution pattern and the planarity of the bithiophene unit. oup.com For example, oligomers of 3-hexylthiophene (B156222) show an increase in the molar extinction coefficient with increasing molecular weight. ethz.ch The electronic absorption spectra of bithienoquinonoids derived from dihexylbithiophenes reflect a highly extended π-electronic conjugation system. oup.com

Table 1: Solution-Phase UV-Vis Absorption Data

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| HT-Dihexylbithiophene | Dichloromethane | 297 | 10,600 | oup.com |

| HH-Dihexylbithiophene | Dichloromethane | 247 | 16,800 | oup.com |

Thin-Film UV-Vis Absorption Studies and Solid-State Effects

In the solid state, the UV-Vis absorption spectra of this compound-based materials often show a red-shift and broadening compared to their solution spectra. This phenomenon is attributed to intermolecular interactions, such as π-π stacking, and increased electronic delocalization in the solid state. rsc.orgmdpi.com For instance, thin films of polymers containing this compound units can exhibit absorption maxima in the range of 500–510 nm, with an onset at approximately 700 nm. acs.org This red-shift indicates a more planar conformation and stronger intermolecular coupling in the solid state, which is crucial for charge transport in organic electronic devices. mdpi.comacs.org The degree of red-shift can be influenced by the regioregularity of the polymer and the nature of the side chains. collectionscanada.gc.ca

Photoluminescence and Fluorescence Spectroscopy (Quantum Yields, Emission Profiles)

Photoluminescence and fluorescence spectroscopy provide insights into the emissive properties of these materials. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a critical parameter for applications in organic light-emitting diodes (OLEDs). For some bithiophene derivatives, the emission bands show a vibronic structure, indicating a more planar and rigid excited-state geometry. acs.org The Stokes shift, the difference between the absorption and emission maxima, points to a significant geometric reorganization in the excited state. acs.org Polymers incorporating dihexylthienyl units have shown fluorescence quantum yields in THF solution ranging from 25% to 54%. collectionscanada.gc.ca In the solid state, quantum yields of 18-20% have been reported for related polymers, which is significantly higher than for many other thiophene-based conjugated polymers. collectionscanada.gc.ca

Spectroelectrochemical Investigations (UV-Vis-NIR, EPR)

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the electronic structure of molecules in different oxidation states. UV-Vis-NIR spectroelectrochemistry allows for the characterization of charged species (polarons and bipolarons) that are formed upon oxidation or reduction. acs.orgacs.org During oxidation, new absorption bands typically appear in the near-infrared (NIR) region, corresponding to the formation of polarons. acs.orgacs.org These changes are generally reversible upon reduction of the doped polymer. acs.org

Electron Paramagnetic Resonance (EPR) spectroscopy is used to detect and characterize radical species, such as the radical cations (polarons) formed during p-doping. acs.orgacs.org For example, doping of poly(3-hexylthiophene) with an acceptor molecule leads to an EPR signal characteristic of the radical cation on the polymer backbone. acs.org These spectroelectrochemical studies are vital for understanding the doping mechanisms and the stability of the charged states in these materials. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms.

Proton NMR (¹H NMR) for Structural Confirmation and Regioregularity Assessment

¹H NMR spectroscopy is routinely used to confirm the chemical structure of this compound and its derivatives. rsc.orgrsc.orgbeilstein-journals.org The chemical shifts and coupling patterns of the aromatic protons on the thiophene (B33073) rings provide definitive proof of the substitution pattern. oup.comoup.com

Furthermore, ¹H NMR is a crucial technique for determining the regioregularity of polymers based on asymmetrically substituted thiophenes. ethz.chamazonaws.com For polymers of 3-hexylthiophene, the chemical shift of the α-methylene protons on the hexyl chains is sensitive to the linkage between monomer units. amazonaws.com Distinct signals are observed for head-to-tail (HT) and head-to-head (HH) linkages, allowing for the quantitative determination of the regioregularity by integrating the respective peak areas. amazonaws.comrsc.org A high degree of regioregularity is often desired as it leads to improved electronic properties. ethz.ch

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 3-hexylthiophene |

| Bithienoquinonoid |

| Dihexylbithiophene |

| Poly(3-hexylthiophene) |

| 1,3,4-Oxadiazole |

| 1,3,4-Thiadiazole |

| 1,2,4-Triazole |

| 3,3'-dihexyl-2,2'-bithiophene (B173766) |

| 5-Bromo-3,3'-dihexyl-2,2'-bithiophene |

| 3,4'-dioctyl-2,2'-bithiophene |

| oligo(3-dodecylthiophene) |

| 5'-Bromo-3,4'-dihexyl-2,2'-bithiophene |

| 2-bromo-3-hexylthiophene |

| 3,4'-dihexyl-5'-(trimethylsilyl)-2,2'-bithiophene-5-carbaldehyde |

| 3,3'-dibromo-2,2'-bithiophene |

| 3,3'-dialkylsulfanyl-2,2'-bithiophene |

| 4,4'-dibutoxy-2,2'-bithiophene |

| 3,3'-dialkyl-2,2'-bithiophene |

| 3,3'-dialkoxy-2,2'-bithiophene |

| 5-Bromo-4-hexylthiophene-2-carbaldehyde |

| 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trimethylsilane-4-hexylthiophene |

| 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5'-(trimethylsilyl)-3,4'-dihexyl-2,2'-bithiophene |

| 3,4',4''-trihexyl-5''-iodo-2,2':5',2''-terthiophene-5-carbaldehyde |

| 4,8-bis[5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] |

| 4,8-bis[5-(2-ethylhexyl)-2-thienyl]-2,6-bis[3,3'-dihexyl-5'-aldehyde-5,2'-bithiophen-2-yl]benzo[1,2-b:4,5-b']dithiophene |

| 2,2′-Bithiophene-3,3′-dicarbonitrile |

| 4,4′-dihexyl-2,2′-bithiophene |

| 3',4'-bis(alkyloxy)-2,2':5',2''-terthiophene |

| poly(3',4'-dibutoxy-2,2':5',2''-terthiophene) |

| poly(3',4'-bis(hexyloxy)-2,2':5',2''-terthiophene) |

| poly(3',4'-bis(octyloxy)-2,2':5',2''-terthiophene) |

| 2,5-Bis(2,2'-bithiophene-5-yl)-1,3,4-thiadiazole |

| poly(dimethyldioctylquaterthiophene-alt-oxadiazole) |

| 3,3'''-dihexyl-2,2':5',2'':5'',2'''-quaterthiophene |

| 5,5'-dibromo-2,2'-bithiophene |

| 2-hexyl-2-thienylmagnesium bromide |

| bis-terthienylanthracene |

| Pentacene |

| 2,7-dioctyl rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene |

| 2,5-dialkoxy-1,4-phenylene)bis(thiophene-5,2-diyl))bis(trimethylstannane) |

| 3-ethyl-2-thioxothiazolidin-4-one |

| 5'-Iodo-3,4'-dihexyl-[2,2'-bithiophene]-5-carbaldehyde |

| 5,10-Bis(n-hexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,10-dihydroindolo[3,2-b]indole |

| 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Carbon-13 NMR (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct insight into the carbon skeleton of a molecule. bhu.ac.in For this compound and its derivatives, ¹³C NMR is crucial for confirming the structure and understanding the electronic environment of each carbon atom.

In a typical ¹³C NMR spectrum of a dihexylbithiophene derivative, distinct signals are observed for the aromatic carbons of the thiophene rings and the aliphatic carbons of the hexyl chains. rsc.orgbeilstein-journals.org The chemical shifts (δ) of the thiophene ring carbons are found in the aromatic region (approximately 110-150 ppm), with the specific positions influenced by the substitution pattern and the electronic nature of adjacent groups. bhu.ac.in The carbons of the hexyl chains appear in the aliphatic region (generally 10-40 ppm). bhu.ac.in

For instance, in a related compound, 3,4'-dihexyl-5'-iodo-2,2'-bithiophene-5-carbaldehyde, the carbon of the aldehyde group (CHO) appears significantly downfield due to the strong deshielding effect of the oxygen atom. beilstein-journals.org The carbons of the hexyl chains typically show a predictable pattern, with the terminal methyl (CH₃) group appearing at the most upfield position (around 14 ppm) and the other methylene (B1212753) (CH₂) groups appearing at progressively downfield shifts. beilstein-journals.orgrsc.org

Table 1: Representative ¹³C NMR Chemical Shifts for Dihexylbithiophene Derivatives

| Functional Group | Chemical Shift (δ) Range (ppm) |

| Thiophene Ring Carbons | 120 - 150 |

| Aldehyde Carbon (-CHO) | ~182 |

| Hexyl Chain Carbons | 14 - 32 |

| -CH₂- | 22 - 32 |

| -CH₃ | ~14 |

| Carbon attached to Iodine | ~74 |

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the molecule.

Solid-State NMR (CPMAS NMR) for Molecular Dynamics and Conformation

Solid-state NMR (ssNMR), particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), is a powerful technique to study the structure, conformation, and dynamics of materials in the solid state. For conjugated polymers derived from this compound, ssNMR provides information that is not accessible from solution NMR due to the limited solubility and broad lines observed for polymers.

In the solid state, the conformation of the bithiophene units and the packing of the polymer chains are critical to the material's electronic properties. ssNMR can distinguish between different polymorphs and identify the degree of order within the material. For example, the ¹³C CPMAS spectrum of poly(3-hexylthiophene) reveals distinct resonances for the thiophene ring carbons and the hexyl side chains, with the chemical shifts being sensitive to the local conformation and packing. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule, providing a unique "fingerprint" that can be used for identification and structural elucidation. wiley.comsavemyexams.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a widely used technique to identify functional groups in a molecule. pressbooks.pub The IR spectrum of this compound and its derivatives shows characteristic absorption bands corresponding to the vibrations of the thiophene rings and the hexyl chains.

Key vibrational modes observed in the FT-IR spectra of dihexylbithiophene-containing compounds include:

C-H stretching vibrations of the hexyl chains, which appear in the region of 2850-2960 cm⁻¹. pressbooks.pub

C-H stretching vibrations of the thiophene rings.

C=C stretching vibrations within the thiophene rings, which are typically found in the 1400-1500 cm⁻¹ region.

C-S stretching vibrations of the thiophene ring.

Out-of-plane bending vibrations , which can provide information about the substitution pattern on the thiophene rings.

In a study of a copolymer containing this compound, the IR spectrum showed characteristic peaks at 2921 and 2851 cm⁻¹ (aliphatic C-H stretching) and 1463 cm⁻¹ (aromatic C=C stretching). rsc.org

Table 2: Characteristic FT-IR Absorption Bands for Dihexylbithiophene Systems

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1400 - 1500 |

| C-H Bending (Hexyl) | ~1460 |

| Thiophene Ring Vibrations | 800 - 1400 |

Note: The exact positions and intensities of the peaks can be influenced by the molecular environment and the presence of other functional groups.

FT-Raman Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. cam.ac.uk It is particularly useful for studying the vibrational modes of conjugated systems like polythiophenes. spectroscopyonline.com

The Raman spectra of oligothiophenes and polythiophenes are often dominated by a strong band around 1445-1460 cm⁻¹, which is attributed to the symmetric C=C stretching mode along the conjugated backbone (the "A band"). acs.org The position of this band is sensitive to the effective conjugation length of the polymer chain. acs.org Another significant band, the "B band," appears around 1377 cm⁻¹ and is associated with C-C stretching modes within the thiophene rings. acs.org

In a study of insulated polythiophenes containing 3,3'-dihexyl-2,2'-bithiophene units, the FT-Raman spectra were dominated by these two characteristic bands. acs.org The analysis of these bands provides insights into the degree of π-electron delocalization and the conformational order of the polymer backbone. acs.org High-pressure Raman spectroscopy has also been used to study the phase transitions and intermolecular interactions in bithiophene derivatives. acs.org

Electrochemical Characterization

Electrochemical methods are essential for determining the redox properties of conjugated materials, which are crucial for their application in electronic devices. acs.orgchemimpex.com

Cyclic Voltammetry (CV) for Redox Properties

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the oxidation and reduction processes of a molecule. oup.com For this compound and its polymers, CV provides information about the HOMO and LUMO energy levels, the electrochemical band gap, and the stability of the doped states. rsc.orgresearchgate.net

The CV of a conjugated polymer film typically shows one or more oxidation (p-doping) and reduction (n-doping) waves. The onset potentials of these waves can be used to estimate the HOMO and LUMO energy levels, respectively. The difference between the onset oxidation and reduction potentials provides an estimate of the electrochemical band gap.

For example, in the electrochemical study of polymers of 3,3'-dialkylsulfanyl-2,2'-bithiophene, cyclic voltammetry revealed reversible p-doping processes. acs.org The polymer films exhibited strong electrochromism, changing color from dark blue in the oxidized state to lilac in the neutral state. acs.org The oxidation of these polymers occurred in two steps, with two distinct oxidation peaks observed in the voltammogram. acs.org

In studies involving copolymers of this compound, cyclic voltammetry was used to characterize the electrochemical properties of the resulting materials. rsc.org These measurements are typically carried out in a three-electrode cell using a platinum working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/Ag⁺ reference electrode, with a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆) in an organic solvent like acetonitrile. rsc.orgrsc.org The irreversibility of oxidation in some bithiophene derivatives is often due to electropolymerization, where the radical cations formed upon oxidation couple with each other. acs.org

Determination of Oxidation and Reduction Potentials

The electrochemical behavior of this compound and its corresponding polymer, poly(this compound), is critical for understanding their electronic properties and potential applications in electronic devices. Cyclic voltammetry (CV) is the primary technique used to determine the oxidation and reduction potentials, which in turn provide estimates for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

For thiophene-based monomers and polymers, the oxidation process (p-doping) is typically more accessible and reversible than the reduction process (n-doping). The oxidation potential of monomers is a key indicator of their ease of electropolymerization. For instance, the oxidation of bithiophene (BT) monomer occurs at approximately 1.3 V. researchgate.net In a study of related bithiophene derivatives, the monomer oxidation potentials were observed to be around 1.10 V. acs.org The irreversibility often seen in the initial oxidation scan of monomers is due to the subsequent coupling of radical cations, leading to electropolymerization. acs.org

Once polymerized, the resulting polymer films exhibit their own characteristic redox behavior. Poly(bithiophene) (PolyBt) shows an onset oxidation potential at 0.81 V and an onset reduction potential at -0.84 V. researchgate.net From these values, the HOMO and LUMO energy levels can be calculated. The HOMO level is estimated from the onset of the first oxidation peak, while the LUMO level is determined from the onset of the first reduction peak. For PolyBt, this corresponds to HOMO and LUMO levels of -5.21 eV and -3.56 eV, respectively, resulting in an electrochemical band gap of 1.65 eV. researchgate.net

In a broader context of polythiophenes, the electrochemical properties are influenced by the substitution pattern and the nature of the substituents. For example, poly[3,3'-dialkylsulfanyl-2,2'-bithiophene] films show two distinct oxidative peaks, with the first occurring around 0.70–0.80 V and the second at 0.80–0.90 V. acs.org The redox processes for these polymers are highly reversible, which is a desirable characteristic for applications such as electrochromic devices and energy storage. acs.orgacs.org The specific potentials can vary based on the experimental conditions, including the solvent, electrolyte, and scan rate. acs.orgacs.org

Table 1: Electrochemical Properties of Bithiophene and Related Polymers

| Compound | Onset Oxidation Potential (V vs. Fc/Fc⁺) | Onset Reduction Potential (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

|---|---|---|---|---|---|

| Bithiophene (monomer) | 1.3 researchgate.net | --- | --- | --- | --- |

| Poly(bithiophene) | 0.81 researchgate.net | -0.84 researchgate.net | -5.21 researchgate.net | -3.56 researchgate.net | 1.65 researchgate.net |

| Poly[3,3'-dialkylsulfanyl-2,2'-bithiophene] | ~0.70-0.80 (Epa¹) acs.org | --- | --- | --- | --- |

| Bithienoquinonoid (HH isomer) | --- | -0.63, -0.92 | --- | --- | --- |

Note: Potentials are often reported versus different reference electrodes (e.g., Ag/AgCl, SCE) and may be converted to the ferrocene/ferrocenium (Fc/Fc⁺) couple for standardization. Energy levels are calculated based on empirical formulas relating them to the onset potentials.

Other Characterization Techniques

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight (MW) and polydispersity index (PDI) of polymers, including those derived from this compound. These parameters are crucial as they significantly influence the material's processing, morphology, and final device performance. ethz.ch

For electrochemically synthesized poly(3-alkylthiophene)s, GPC studies have shown that the molecular weight generally increases with the applied polymerization potential, up to a certain point. kpi.ua Beyond an optimal potential (e.g., >1.9 V vs. SCE), polymer degradation can lead to a decrease in molecular weight. kpi.ua The addition of 2,2'-bithiophene (B32781) to the polymerization of 3-alkylthiophenes has been found to cause a slight decrease in molecular weight but can improve the structural regularity of the polymer chains. kpi.ua

In chemical synthesis methods like the Grignard Metathesis (GRIM), the resulting poly(3-hexylthiophene) (P3HT) often has a relatively high PDI. ethz.ch For instance, a representative polymer of a related system, poly[3,3'-dialkylsulfanyl-2,2'-bithiophene], was found to have a number-average molecular weight (Mn) of approximately 3600 g/mol and a PDI of 1.15 when synthesized electrochemically, indicating a relatively narrow distribution of chain lengths. acs.org The choice of eluent and calibration standards (typically polystyrene) is critical for obtaining accurate results. acs.orgkpi.ua

Table 2: GPC Data for Thiophene-Based Polymers

| Polymer | Synthesis Method | Mn (g/mol) | PDI (Mw/Mn) | Eluent | Reference |

|---|---|---|---|---|---|

| Poly[3,3'-dioctylsulfanyl-2,2'-bithiophene] (PDOcSBT) | Electrochemical | ~3600 | 1.15 | THF | acs.org |

| Poly(3-n-pentylthiophene) | Electrochemical (1.3-1.7V) | Increasing with potential | Bimodal | THF | kpi.ua |

| Poly(3-hexylthiophene) (P3HT) | Chemical (GRIM) | Varies | >1.5 (typical) | Chloroform | rsc.org |

| Poly{3-[(S)-(2-methylbutyloxy)methyl]thiophene} | Chemical | 15,300 | 1.25 | Chloroform | rsc.org |

Note: Mn and PDI values are highly dependent on the specific synthesis conditions.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For conjugated polymers like poly(this compound), XPS is particularly valuable for analyzing the chemical state of the sulfur and carbon atoms, especially during doping processes. aps.org

XPS studies on poly(2,2'-bithiophene) have revealed that upon oxidation (doping), the core-level spectra of both carbon (C 1s) and sulfur (S 2p) show the presence of both neutral and polarized (partially charged) species simultaneously. aps.org This indicates that the positive charge (polaron or bipolaron) is localized on specific thiophene units within the polymer chain. The relative amounts of these species change with the polymer's oxidation level. aps.org

In analyses of poly[3,3'-dialkylsulfanyl-2,2'-bithiophene]s, XPS was used to confirm that oxidation occurs at the sulfur atoms within the thiophene rings rather than the pendant sulfur atoms of the alkylsulfanyl side chains. acs.org Deconvolution of the S 2p spectrum often reveals multiple components corresponding to different chemical environments of the sulfur atom. For instance, in films of fluorene-bithiophene copolymers, XPS analysis demonstrated the presence of positively polarized sulfur atoms. diva-portal.org The binding energies are typically referenced to the C 1s peak for hydrocarbon at 284.6 eV to correct for surface charging. acs.org XPS can also be used to detect impurities on the surface of thin films. cern.ch

Table 3: Representative XPS Binding Energies for Thiophene-Based Systems

| Element (Core Level) | Chemical State | Binding Energy (eV) | Observation |

|---|---|---|---|

| C 1s | Hydrocarbon | 284.6 (Reference) | Used for charge correction. acs.org |

| C 1s | Neutral Thiophene | ~285.0 | Component of the main C 1s envelope. |

| C 1s | Polarized Thiophene | Higher BE than neutral | Indicates charge localization upon doping. aps.org |

| S 2p | Neutral Thiophene | ~164.0 | Corresponds to uncharged sulfur in the ring. benthamopenarchives.com |

| S 2p | Polarized Thiophene (Sδ⁺) | Higher BE than neutral | Indicates oxidation of the ring sulfur. acs.org |

| S 2p | Sulfur-Gold bond | ~161-162 | Indicates covalent bonding to a gold substrate. benthamopenarchives.com |

Note: Binding energies (BE) can vary slightly depending on the specific chemical environment and instrument calibration.

X-ray Diffraction (XRD) for Crystallinity and Film Morphology

X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure of materials. In the context of semiconducting polymers like those based on this compound, XRD is used to characterize the degree of crystallinity, the packing of polymer chains, and their orientation in thin films. These microstructural features are known to have a profound impact on charge transport properties. rsc.org

For poly(3-alkylthiophene)s (P3HTs), XRD patterns typically show a strong diffraction peak at a low angle (2θ ≈ 5-6°), which corresponds to the (100) reflection. This peak relates to the lamellar d-spacing between the polymer backbones, separated by the interdigitated alkyl side chains. rsc.org A weaker, broader peak at higher angles (2θ ≈ 20-25°) is often assigned to the (010) reflection, representing the π-stacking distance between adjacent polymer chains, which is crucial for charge hopping.

The degree of crystallinity and the orientation of the crystallites can be significantly influenced by processing conditions such as the choice of solvent, casting method, and post-deposition treatments like thermal annealing. aps.org For example, annealing a film of a bithiophene-based polymer can lead to a significant intensification and sharpening of the (100) diffraction peak, indicating an increase in crystallinity and a more ordered lamellar structure. rsc.org In some cases, annealing can also cause a shift in the peak position, corresponding to a change in the interlayer d-spacing. rsc.org Grazing incidence X-ray diffraction (GIXD) is an advanced XRD technique that is particularly useful for probing the molecular orientation at the surface and within the bulk of thin films. acs.orgacs.org

Table 4: XRD Parameters for Thiophene-Based Polymer Thin Films

| Polymer System | Processing Condition | Diffraction Peak | 2θ (degrees) | d-spacing (nm) | Interpretation |

|---|---|---|---|---|---|

| P(BTDCA44-BT) | Annealed at 150 °C | (100) | 4.66 | 1.90 | Lamellar stacking distance. rsc.org |

| P(BTDCA44-BT) | Annealed at 200 °C | (100) | 4.47 | 1.98 | Increased d-spacing at higher temperature. rsc.org |

| High MW P3HT | Spin-cast (Xylene) | (100), (200), (300) | ~5.4, 10.8, 16.2 | ~1.63 | Higher crystallinity than chloroform-cast films. |

| PBTTT-C12 | As-spun on OTS/SiO₂ | (100) | ~3.6 | ~2.45 | Lamellar spacing along qz direction. acs.org |

Note: 2θ values and d-spacings are dependent on the specific polymer structure, side-chain length, and crystalline packing.

Atomic Force Microscopy (AFM) for Morphological Properties of Thin Films

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. For thin films of conjugated polymers, AFM is indispensable for visualizing the surface morphology, including features like crystalline domains, amorphous regions, and phase separation in polymer blends. acs.orgnih.gov The surface morphology directly impacts the performance of organic electronic devices by influencing charge injection and transport at interfaces.

AFM studies of poly(3-hexylthiophene) (P3HT) films have shown that the morphology is highly dependent on the polymer's molecular weight and the processing conditions. Low molecular weight P3HT can form highly ordered structures composed of nanorods, while high molecular weight P3HT often results in a less ordered, isotropic nodule-like structure. The choice of solvent and annealing can further modify these structures. For instance, using a higher boiling point solvent can allow more time for the polymer chains to organize during spin-coating, potentially leading to higher crystallinity.

In blends of conjugated polymers, such as those used in organic solar cells, AFM can reveal the scale of phase separation between donor and acceptor materials, which is critical for efficient charge generation and collection. nih.govacs.org Techniques like current-AFM (C-AFM) can simultaneously map the topography and the local electrical conductivity, providing a direct correlation between morphological features and their electronic properties. nih.gov High-resolution AFM can even resolve ordered regions within polymer domains, offering insights into the packing of individual macromolecules. acs.org

Table 5: Morphological Features of Thiophene-Based Polymer Films Observed by AFM

| Polymer/Blend | Processing/Substrate | Key Morphological Features | Impact on Properties |

|---|---|---|---|

| Low MW P3HT | --- | Highly ordered nanorod structure. | Correlates with lower charge carrier mobility. |

| High MW P3HT | --- | Isotropic nodule-like structure. | Correlates with higher charge carrier mobility. |

| P3HT:PCBM Blend | PEDOT:PSS/ITO-Glass | Nanostructured domains with varying stoichiometry. acs.org | Crucial for organic photovoltaic device performance. acs.org |

| P3HT/P(NDI2OD-T2) Blend | --- | Phase-separated domains. nih.gov | Investigated for local electrical characteristics. nih.gov |

| PBTTT | OTS-treated SiO₂ | Crystalline domains with lamellar and π-stacked chains. acs.org | High crystallinity leads to high field-effect mobility. acs.org |

Electronic Structure and Photophysical Properties of 3,4 Dihexyl 2,2 Bithiophene and Its Conjugated Systems

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties of organic semiconductor materials. The energy levels of these orbitals and the gap between them are key indicators of a material's potential for charge transport and its optical characteristics.

Determination of Highest Occupied Molecular Orbital (HOMO) Energy Levels

The HOMO level is associated with the electron-donating ability of a molecule. For oligothiophenes, the HOMO is a π-orbital with significant electron density on the thiophene (B33073) rings. In the case of 3,4'-Dihexyl-2,2'-bithiophene and its derivatives, the HOMO energy level can be determined experimentally through electrochemical measurements, such as cyclic voltammetry, and computationally using methods like Density Functional Theory (DFT).

DFT calculations at the B3LYP/6-31G(d,p) level are a common method for determining HOMO and LUMO energy levels. rsc.org For conjugated polymers based on thiophene, including poly(alkylbithiophene), DFT calculations using an oligomeric approach are employed to investigate their electronic properties. chemmethod.com The introduction of different donor moieties in oligomers can systematically shift the HOMO energy levels. For instance, in a series of oligomers, increasing the donor strength of the central building block can gradually increase the HOMO energy level from -5.8 eV to -5.3 eV. rsc.org In some complex oligothiophenes, the HOMO level has been reported to be as high as -4.86 eV. acs.org For certain thieno[3,2-b]thiophene-based molecules, electrochemical measurements have revealed HOMO energy levels of -5.7 eV. acs.org Theoretical calculations for similar structures have yielded HOMO levels around -5.85 eV. acs.org

Determination of Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The LUMO level corresponds to the electron-accepting ability of a molecule. Similar to the HOMO level, the LUMO energy can be determined through experimental and computational techniques. rsc.org The nature and position of substituents on the bithiophene backbone significantly influence the LUMO energy. Electron-withdrawing groups, for example, tend to lower the LUMO level, which can be advantageous for n-type semiconductor applications. acs.org

In a series of oligomers, the LUMO energy levels may not vary significantly, sometimes staying within a narrow range of -3.7 to -3.8 eV. rsc.org For some thieno[3,2-b]thiophene (B52689) derivatives, the LUMO energy level has been measured at -2.9 eV. acs.org Theoretical calculations have predicted LUMO levels of -0.72 eV and -0.42 eV for other related fused thiophene systems. acs.org

HOMO-LUMO Gap Determination and Implications for Optoelectronic Properties

The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap, a critical parameter that influences the optical and electronic properties of the material. A smaller HOMO-LUMO gap generally leads to absorption at longer wavelengths and is often desirable for applications in organic photovoltaics and other optoelectronic devices. The HOMO-LUMO gap can be tuned by modifying the molecular structure, such as by introducing electron-donating or electron-accepting groups. beilstein-journals.org

For some oligothiophene derivatives containing a diketopyrrolopyrrole core, electrochemical gaps have been found to range from 1.80 to 2.25 eV. acs.org In a series of oligomers with varying donor cores, the HOMO-LUMO energy gap was tuned from 2.04 eV to 1.60 eV. rsc.org The orientation of the hexylthiophene rings can also affect the electronic structure and thus the HOMO-LUMO gap. oup.com Theoretical calculations have been used to compute the HOMO-LUMO gap for various bithiophene derivatives, showing how substituents can alter this gap. researchgate.net

| Compound/System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method | Reference |

|---|---|---|---|---|---|

| Oligomer with Carbazole Core | -5.8 | -3.76 | 2.04 | Electrochemical | rsc.org |

| Oligomer with Dithieno[3,2-b:2',3'-d]pyrrole Core | -5.3 | -3.7 | 1.60 | Electrochemical | rsc.org |

| BDHTT-BBT | -5.7 | -2.9 | 2.8 | Electrochemical | acs.org |

| Fused Bis-pyrrole Fused Product (Theoretical) | -4.86 | -0.42 | 4.44 | Calculated | acs.org |

| Thieno[3,2-b]thiophene Derivative (Theoretical) | -5.85 | -0.72 | 5.13 | Calculated | acs.org |

Excitation Energy and Electronic Transitions

The absorption of light by this compound and its conjugated systems leads to the promotion of an electron from an occupied orbital to an unoccupied orbital. The energy required for this process is the excitation energy, which is closely related to the electronic transitions within the molecule.

Adiabatic Excitation Energy Calculations

Adiabatic excitation energies can be calculated using quantum chemical methods such as CC2 and ADC(2). whiterose.ac.uk These calculations provide insights into the energy of the first excited state, which is crucial for understanding the photophysical properties of the molecule. For substituted 2,2'-bithiophenes, it has been found that certain substituents, like diethylamino and phenyl groups, can cause a significant decrease in the excitation energy. whiterose.ac.uk

Relationship between Structure and Excitation Energy

The structure of the bithiophene derivative has a profound impact on its excitation energy. The addition of substituents can alter the electronic and steric properties, thereby influencing the energy required for electronic transitions. whiterose.ac.uk For example, computational studies on 2,2'-bithiophene (B32781) have shown that a dihedral angle of 79–97° between the thiophene rings can reduce the bandgap by approximately 0.5 eV compared to orthogonal conformers. The steric effects from the hexyl chains in this compound can subtly change the torsion angles between the rings, which in turn affects the HOMO-LUMO levels and the excitation energy. The nature of the substituent also plays a key role; for instance, replacing an alkyl substituent with an alkoxy group can lower the optical band gap. acs.org

Conformational Analysis and Inter-Ring Torsion

The three-dimensional arrangement of the thiophene rings in this compound is a critical determinant of its electronic and photophysical properties. The degree of twisting between the two rings, known as the inter-ring torsion angle, directly influences the extent of π-conjugation along the molecular backbone.

Theoretical and experimental studies on similar alkyl-substituted bithiophenes have shown that the final conformation is a delicate balance between the electronic stabilization gained from a planar, fully conjugated system and the steric repulsion from the bulky substituents. uky.eduasianpubs.org While a planar conformation maximizes π-orbital overlap and is electronically favorable, the steric clash between the hexyl group and the adjacent thiophene ring can make a twisted conformation energetically preferable. uky.edu

Steric hindrance from the hexyl substituents plays a pivotal role in dictating the degree of coplanarity between the two thiophene rings. A greater degree of twisting reduces the effective conjugation length, which is the extent over which the π-electrons are delocalized. This has a direct impact on the electronic properties of the molecule. For instance, a more twisted conformation leads to a larger energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), resulting in a blue shift (a shift to shorter wavelengths) in the UV-visible absorption spectrum. asianpubs.org

Conversely, a more planar conformation allows for greater π-electron delocalization, which narrows the HOMO-LUMO gap and causes a red shift (a shift to longer wavelengths) in the absorption spectrum. The steric interactions in this compound are less severe than in some other regioisomers, such as the 3,3'-disubstituted analogue, allowing for a relatively more planar conformation. asianpubs.org

| Parameter | Effect of Increased Steric Hindrance |

| Inter-ring Torsion Angle | Increases |

| Coplanarity | Decreases |

| Effective Conjugation Length | Decreases |

| HOMO-LUMO Gap | Increases |

| UV-Vis Absorption | Blue Shift |

The specific placement of the hexyl groups on the bithiophene skeleton, known as regiochemistry, has a profound effect on the molecular conformation. In this compound, one hexyl group is at the 3-position and the other is at the 4'-position. This arrangement results in less steric hindrance compared to a 3,3'-disubstituted bithiophene, where both hexyl groups are on adjacent positions of the two rings. asianpubs.org

Computational studies on related dimethyl-bithiophenes have shown that the 3,3' isomer is significantly more twisted than the 3,4' isomer due to greater steric repulsion between the substituents. asianpubs.org This increased twisting in the 3,3' isomer leads to a larger inter-ring distance and a less conjugated system. asianpubs.org Consequently, this compound is expected to adopt a more planar conformation than its 3,3'-dihexyl counterpart, leading to a more extended π-conjugation. This difference in planarity directly influences their electronic properties and suitability for various applications. For instance, the more planar backbone of the 3,4'-isomer could facilitate more efficient charge transport. asianpubs.orgresearchgate.net

Steric Effects on Coplanarity and Conjugation Length

Charge Transport Mechanisms

The ability of this compound to conduct electrical charge is fundamental to its application in organic electronic devices. Charge transport in organic semiconductors can occur through two primary mechanisms: intramolecularly along the conjugated backbone of a single molecule, and intermolecularly between adjacent molecules in a solid-state film.

Intramolecular charge transport refers to the movement of charge carriers (electrons or holes) along the π-conjugated system of a single this compound molecule. The efficiency of this process is highly dependent on the degree of π-orbital overlap between the two thiophene rings. As discussed previously, the conformation of the molecule plays a crucial role. A more planar conformation enhances π-conjugation, creating a more effective pathway for charge delocalization and movement along the molecular backbone. osti.gov

The presence of the hexyl groups can also influence intramolecular charge mobility. While they can induce some torsion, they also enhance the solubility and processability of the material, allowing for its incorporation into various device architectures. chemimpex.com The push-pull effects along the molecular backbone, though less pronounced than in specifically designed donor-acceptor molecules, can still facilitate intramolecular charge transfer. rsc.org

In a solid film, charge transport is not limited to a single molecule but must also occur between neighboring molecules. This intermolecular charge transfer is highly dependent on the solid-state packing of the this compound molecules. Factors such as the distance between molecules and their relative orientation are critical. acs.org

| Charge Transport Parameter | Influencing Factors |

| Intramolecular Charge Mobility | Inter-ring torsion angle, effective conjugation length, planarity of the bithiophene backbone. |

| Intermolecular Charge Transfer | Molecular packing, π-π stacking distance, crystallinity, orientation of adjacent molecules. |

| Overall Charge Carrier Mobility | A combination of both intramolecular and intermolecular transport efficiencies. |

Computational and Theoretical Studies on 3,4 Dihexyl 2,2 Bithiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. It has been successfully applied to study various properties of 3,4'-Dihexyl-2,2'-bithiophene and related oligothiophenes.

Optimization of Molecular Geometries (Ground and Excited States)

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, both in its ground and excited states. For bithiophene systems, a key geometric parameter is the inter-ring torsional angle. In the solid state, an analogue, 2,2′-(3,3′-Dihexyl-2,2′-bithiophene-5,5′-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), shows a twist of 67.34 (2)° between the two thiophene (B33073) rings. iucr.org Ab initio calculations on 3,4'-dimethyl-2,2'-bithiophene (B14294810), a model for the dihexyl-substituted compound, have been used to assess the effects of methyl substitution on the geometry and inter-ring twist angle. researchgate.net

The geometry of the molecule changes upon excitation. For substituted 2,2'-bithiophenes, the S-C2-C2'-S' dihedral angle is significantly altered in the excited state. For instance, in a study of OH-substituted trans-bithiophene, the dihedral angle changed upon excitation, indicating a more planar or twisted conformation depending on the substitution position. This geometrical relaxation in the excited state influences the photophysical properties of the molecule.

Calculation of Frontier Orbital Energy Levels (HOMO, LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic and optical properties of a molecule. DFT calculations, often at the B3LYP/6-31G(d,p) level, are used to compute these energy levels. rsc.org For many thiophene-based molecules, both the HOMO and LUMO are delocalized across the conjugated backbone, which is characteristic of a π-π* transition. acs.orgresearchgate.net

The energy of these frontier orbitals can be tuned by chemical modifications. For example, the introduction of different substituents or altering the conjugation length can raise or lower the HOMO and LUMO levels, thereby changing the electronic band gap. acs.orgphyschemres.org In a study of various thiophene-based compounds, the HOMO and LUMO energies were found to vary significantly with the nature of the attached chemical groups. physchemres.org

| Compound/System | HOMO (eV) | LUMO (eV) | Method | Source |

| Thiophene-based compounds (general) | -4.52 to -5.41 | -0.92 to -2.61 | B3LYP/6-31G(d) | physchemres.org |

| Substituted bithiophene derivatives | Varies | Varies | DFT/B3LYP/6-31G(d) | acs.org |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Absorption Spectra)

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the UV-Vis absorption spectra of molecules. acs.orgphyschemres.org These calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. mdpi.com For a series of thiophene-based molecules, TD-DFT calculations starting from the optimized ground state geometry have been used to predict the maximum absorption wavelength (λmax). physchemres.org The predicted spectra often show a bathochromic (red) or hypsochromic (blue) shift depending on the molecular structure, which generally aligns with experimental observations. acs.orgphyschemres.org

For example, in a study of symmetrically disubstituted bithiophene derivatives, TD-DFT calculations performed on geometries optimized in a dichloromethane (B109758) solution were used to examine the effect of different substituents on the UV-Vis spectra. acs.org The replacement of an alkyl substituent with an alkoxy one was found to cause a red shift in the absorption band, a phenomenon that was successfully captured by the theoretical calculations. acs.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for understanding and predicting the reactive sites of a molecule. epstem.net The MEP is the potential experienced by a positive point charge at a particular location near a molecule. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. dtic.milresearchgate.net

Ab Initio Methods (e.g., Coupled Cluster (CC2), Algebraic Diagrammatic Construction (ADC(2)))

Ab initio methods are highly accurate computational techniques based on first principles, without the use of empirical parameters. Methods like Coupled Cluster with singles and doubles (CC2) and the second-order Algebraic Diagrammatic Construction (ADC(2)) are particularly well-suited for studying the excited states of molecules.

These methods have been used to investigate the ground and excited state geometries of 2,2'-bithiophene (B32781) and its substituted derivatives. By calculating the adiabatic excitation energies (the energy difference between the minima of the ground and first excited state potential energy surfaces), researchers can make direct comparisons with experimental spectroscopic data. For unsubstituted cis and trans 2,2'-bithiophene, the adiabatic excitation energies calculated with CC2 and ADC(2) methods showed good agreement with experimental results. Such studies are crucial for benchmarking the accuracy of different computational methods and basis sets for these types of molecules. researchgate.netulaval.ca

Semi-Empirical Calculations (e.g., AMPAC, INDO/S)

Semi-empirical methods, such as those implemented in packages like AMPAC or using methodologies like INDO/S (Intermediate Neglect of Differential Overlap/Spectroscopic), offer a computationally less expensive alternative to ab initio and DFT methods. beilstein-journals.org These methods use parameters derived from experimental data to simplify the calculations.

While less accurate than higher-level methods, semi-empirical calculations can still provide valuable qualitative insights, especially for larger molecular systems where more rigorous calculations are not feasible. They have been used to study the electronic structure and properties of oligothiophenes and related conjugated systems. beilstein-journals.org For instance, the PM5 and INDO/S methods have been used to derive the HOMO and LUMO of bithiophene-containing dyes. beilstein-journals.org

Molecular Dynamics Simulations for Conformational and Solid-State Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time, providing insights into the dynamic evolution of a system. researchgate.net For a molecule like this compound, MD simulations are instrumental in understanding its conformational flexibility and how it packs in the solid state, which are critical factors for its application in electronic devices.

The conformational landscape of bithiophenes is largely defined by the torsional angle between the two thiophene rings. This angle is influenced by the steric and electronic nature of its substituents. MD simulations, governed by a set of parameters known as a force field, can model the complex interplay of forces that dictate the molecule's preferred conformations and the energy barriers between them. The Automated Topology Builder (ATB) and Repository provides optimized parameters and topologies for molecules like this compound, facilitating their study through MD simulations. uq.edu.au

These simulations can predict how the flexible hexyl chains move and interact with each other and the bithiophene core. This information is vital for understanding the solubility and processability of the material. Furthermore, by simulating a large ensemble of molecules, MD can provide a detailed picture of the material's solid-state morphology. researchgate.net It can predict whether the molecules will adopt an ordered, crystalline packing arrangement or a more disordered, amorphous structure. This is crucial as the degree of intermolecular π-π stacking, which is dependent on the solid-state packing, directly impacts charge transport efficiency in organic semiconductors. nih.gov MD simulations are therefore a key tool for bridging the gap between single-molecule properties and the macroscopic behavior of the material in a thin film. researchgate.net

Modeling of Structure-Property Relationships

The electronic and photophysical properties of conjugated molecules are intrinsically linked to their chemical structure. For this compound, computational modeling is essential for elucidating these structure-property relationships, guiding the synthesis of new materials with tailored functionalities.

The placement of the two hexyl groups on the 3 and 4' positions of the 2,2'-bithiophene core is a deliberate design choice that significantly impacts its properties. This "head-to-tail" arrangement minimizes steric hindrance compared to a "head-to-head" (e.g., 3,3'-disubstituted) arrangement. asianpubs.org

Theoretical studies on model compounds like 3,4'-dimethyl-2,2'-bithiophene show that even with smaller methyl groups, the polymer backbone is not perfectly planar due to steric effects. asianpubs.org Density Functional Theory (DFT) calculations on 3,4'-dimethyl-2,2'-bithiophene predicted a stable anti-planar conformation (torsional angle of 180°), with a relatively low energy barrier for rotation, in contrast to the more twisted syn-gauche conformation found to be most stable for the 3,3'-dimethyl isomer. asianpubs.orgacs.org This difference in planarity has a profound effect on the extent of π-conjugation along the bithiophene backbone. Greater planarity leads to more effective π-orbital overlap, which typically results in a smaller HOMO-LUMO gap and a red-shift (shift to longer wavelengths) in the optical absorption spectrum. asianpubs.org